molecular formula C15H10N2S2 B7543294 3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile

3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile

Cat. No. B7543294
M. Wt: 282.4 g/mol
InChI Key: RIWNRRVILUVLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BZM, and it has a molecular formula of C15H10N2S2.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile is not fully understood, but studies have suggested that it may act through various pathways depending on the application. In anticancer studies, BZM has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In antifungal studies, BZM has been shown to inhibit fungal growth by disrupting the cell membrane and cell wall.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile have been studied in various in vitro and in vivo models. In anticancer studies, BZM has been shown to inhibit the growth of cancer cells without significant toxicity to normal cells. In antifungal studies, BZM has been shown to have low toxicity and high efficacy against various fungal species.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile in lab experiments is its high selectivity and sensitivity towards certain metal ions and fungal species. This makes it a promising candidate for use in various analytical and environmental monitoring applications. However, one of the limitations of using BZM is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of BZM in cancer cells and to optimize its anticancer properties. In antifungal studies, further research is needed to evaluate the efficacy of BZM against a wider range of fungal species. Additionally, further studies are needed to explore the potential use of BZM as a fluorescent probe for the detection of other metal ions and in other analytical applications.

Synthesis Methods

The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile involves the reaction of 2-aminothiophenol with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate. This reaction leads to the formation of the intermediate compound 2-(benzonitrilethio)aniline, which is then reacted with 2-bromobenzaldehyde in the presence of a base to yield the final product, 3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile.

Scientific Research Applications

3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that BZM can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BZM has also been studied for its potential use as an antifungal agent, with promising results in inhibiting the growth of various fungal species.
In addition to its medicinal properties, BZM has also been studied for its potential use as a fluorescent probe for the detection of various metal ions. This compound has shown high selectivity and sensitivity towards certain metal ions, making it a promising candidate for use in environmental monitoring and analytical chemistry.

properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2S2/c16-9-11-4-3-5-12(8-11)10-18-15-17-13-6-1-2-7-14(13)19-15/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWNRRVILUVLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile

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